B1575975 Recombinant Crassostrea Gigas Defensin

Recombinant Crassostrea Gigas Defensin

Cat. No.: B1575975
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Classification of Crassostrea Gigas Defensin Family

The defensin family in Crassostrea gigas was first identified through expressed sequence tag (EST) analysis of mantle tissue, leading to the discovery of Cg-Def, a 43-amino acid peptide with four disulfide bonds. This peptide exhibited potent activity against Gram-positive bacteria, even in high-salinity environments mimicking seawater. Subsequent genomic studies revealed a broader defensin repertoire, including three big defensin isoforms (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3), each encoded by distinct genes with unique regulatory patterns.

Key classification features :

  • Classical defensins : Characterized by a cystine-stabilized αβ (CSαβ) motif and four disulfide bonds (e.g., Cg-Def).
  • Big defensins : Larger peptides (10–12 kDa) with a bipartite structure:
    • Hydrophobic N-terminal domain
    • C-terminal β-defensin-like domain with three disulfide bonds.

Gene expression analyses demonstrated tissue-specific distribution, with Cg-Def constitutively expressed in mantle epithelium and Cg-BigDefs induced in hemocytes during bacterial challenges.

Evolutionary Significance in Bivalve Innate Immunity

Phylogenetic analyses position Crassostrea gigas defensins at the nexus of invertebrate and vertebrate immunity:

  • Conserved structural motifs : The CSαβ fold in Cg-Def shares homology with arthropod defensins, while Cg-BigDefs exhibit structural convergence with vertebrate β-defensins.
  • Gene family expansion : The oyster genome encodes at least 13 defensin isoforms, a diversity linked to:
    • Tandem gene duplication events
    • Positive selection in antimicrobial domains.
  • Functional plasticity : Big defensins retained ancestral N-terminal domains that enable:
    • Salt-stable membrane interactions
    • Nanonet formation against pathogens in marine environments.

This evolutionary trajectory contrasts with terrestrial invertebrates, where defensin diversity arises primarily through alternative splicing rather than gene duplication.

Rationale for Recombinant Production Strategies

Native oyster defensins are produced in nanomolar quantities, necessitating recombinant systems for functional studies and therapeutic development. Key challenges and solutions include:

Table 1: Recombinant Production Challenges and Innovations

Challenge Solution System Yield Improvement
Disulfide bond formation SHuffle® T7 Express E. coli strains Prokaryotic 5–10× vs. BL21(DE3)
Hydrophobic N-terminal domains Komagataella phaffii expression Eukaryotic 1.05–1.21 mg/L
Proteolytic degradation Fusion tags (e.g., Trx, SUMO) Bacterial/yeast hybrid 216 mg/L

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFGCPGNQLKCNNHCKSISCRAGYCDAATLWLRCTCTDCNGKK

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

1. Antibacterial Properties

  • Cg-Def exhibits notable antibacterial activity against several strains of Gram-positive bacteria, such as Staphylococcus aureus and Listeria monocytogenes. In vitro studies have demonstrated minimal inhibitory concentrations (MIC) ranging from 0.01 to 6 μM against these pathogens, while showing limited activity against Gram-negative bacteria .
  • The effectiveness of Cg-Def in combating bacterial infections suggests its potential use in developing new antibiotics, particularly in an era of increasing antibiotic resistance.

2. Therapeutic Applications

  • The broad-spectrum antibacterial efficacy of Cg-Def indicates its potential therapeutic applications in treating infections caused by diverse bacterial strains. Its unique mechanism of action could be harnessed for drug development aimed at resistant bacterial infections .

3. Biotechnological Uses

  • Recombinant Cg-Def can be utilized in biotechnology for producing bioactive compounds that enhance food safety by controlling pathogenic bacteria in seafood products. This application is particularly relevant given the rising consumer demand for safe and healthy food sources .

Case Studies

Case Study 1: Antimicrobial Efficacy Against Vibrio Species

  • A study utilizing high-throughput Digital Gene Expression (DGE) identified several sequences coding for big defensins in Crassostrea gigas, specifically induced during Vibrio infections. The research demonstrated that Cg-BigDefs are expressed in hemocytes and exhibit varying patterns of gene expression based on the presence of virulent strains . This highlights the adaptive immune response of oysters and the potential for using these defensins in aquaculture to enhance disease resistance.

Case Study 2: Recombinant Production and Characterization

  • Researchers have successfully produced recombinant Cg-Def in Escherichia coli and characterized its antimicrobial activities through structural analysis using NMR spectroscopy. This study revealed that Cg-Def maintains its activity under conditions similar to seawater, making it a viable candidate for applications in marine environments .

Comparison with Similar Compounds

Comparative Analysis with Similar Defensins

Structural Comparisons

CgDef shares structural homology with other CSβ defensins but exhibits unique features:

Defensin Source Disulfide Bond Pattern Charge (pI) Key Structural Motifs References
CgDef Crassostrea gigas C1–C4, C2–C5, C3–C6 +8.2 β-hairpin with α-helical C-terminus
MGD-1 Mytilus galloprovincialis C1–C5, C2–C4, C3–C6 +9.1 Extended loop between β-strands
Plectasin Pseudoplectania nigrella C1–C5, C2–C4, C3–C6 +6.8 Compact β-sheet core
Defensin A Phormia terranovae C1–C4, C2–C5, C3–C6 +7.5 Linear N-terminal region

Key Observations :

  • The +8.2 pI of CgDef suggests stronger electrostatic binding to negatively charged bacterial membranes compared to plectasin (+6.8) .

Functional Comparisons

Antimicrobial Spectrum and Potency
Defensin Gram-Negative Bacteria (MIC, μM) Gram-Positive Bacteria (MIC, μM) Fungi (MIC, μM) Mechanism of Action
CgDef E. coli: 2.0 Staphylococcus aureus: >20 Fusarium: 5.0 Membrane disruption; lipid II binding (hypothesized)
MGD-1 Vibrio splendidus: 1.5 Micrococcus luteus: 3.0 N/A Pore formation; β-glucan binding
Plectasin N/A Streptococcus pneumoniae: 0.5 N/A Lipid II binding; inhibition of cell wall synthesis
Termicin Pseudomonas aeruginosa: >20 Bacillus subtilis: 10.0 Candida: 8.0 Membrane permeabilization

Key Findings :

  • CgDef shows superior activity against Gram-negative pathogens (e.g., Vibrio spp.) compared to termicin and defensin A, likely due to its high positive charge and structural flexibility .

Evolutionary and Genetic Insights

  • Diversification : CgDef is part of a multigenic family in C. gigas, with isoforms (e.g., Cg-Defm and Cg-Defh) showing differential expression during immune challenges .
  • Evolutionary Routes : Unlike insect defensins, which evolve via gene duplication, molluscan defensins like CgDef undergo rapid sequence diversification to adapt to diverse pathogens .
  • Genetic Load : C. gigas exhibits high heterozygosity, which may enhance defensin diversity and resilience to environmental stressors .

Preparation Methods

Escherichia coli Expression

  • Vector and Host: The defensin gene is cloned into a bacterial expression vector and transformed into E. coli strains optimized for protein expression.

  • Induction: Expression is typically induced using isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Inclusion Bodies and Refolding: Due to the cysteine-rich nature of defensins, recombinant peptides often form inclusion bodies. These are solubilized using denaturants like guanidine hydrochloride and refolded by gradual removal of denaturants under controlled redox conditions to allow correct disulfide bond formation.

  • Purification: Affinity chromatography using metal affinity resins (e.g., TALON® resin for His-tagged proteins) is employed. The resin is equilibrated and washed in denaturing buffers (e.g., 6 M guanidine HCl, phosphate buffer, imidazole), and proteins are eluted with imidazole-containing buffer.

  • Yield: Recombinant defensin yields vary but can be optimized by modifying purification protocols.

Purification Techniques

Purification is critical to obtain biologically active recombinant defensin:

Step Description Conditions/Details
Cell Lysis Bacterial or yeast cells lysed to release proteins Sonication, enzymatic lysis, or mechanical disruption
Solubilization Inclusion bodies solubilized in denaturants 6 M guanidine HCl, pH 8.5
Affinity Chromatography His-tagged proteins bound to metal affinity resin TALON® resin, 4 h incubation at 4°C
Washing Removal of non-specifically bound proteins Guanidine HCl buffer without imidazole
Elution Elution of recombinant protein 1 M imidazole in guanidine HCl buffer, pH 6.4
Refolding Gradual removal of denaturant and oxidation/reduction to form correct disulfide bonds Dialysis or stepwise dilution
Concentration and Buffer Exchange Concentration of protein and exchange into suitable buffer for activity assays Ultrafiltration or chromatography

Characterization and Activity Assessment

  • Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the solution structure of recombinant defensin, confirming the cystine-stabilized alpha-beta motif typical of defensins with an additional disulfide bond unique to oyster defensins.

  • Antimicrobial Activity: Recombinant defensins exhibit potent activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.01 to 6 μM. Activity against Gram-negative bacteria and fungi is limited or absent.

  • Salt Stability: The antimicrobial activity is retained at salt concentrations similar to seawater, indicating functional stability in physiological conditions.

  • Mechanism of Action: Recombinant oyster defensins inhibit bacterial cell wall biosynthesis by binding to lipid II peptidoglycan precursors, rather than disrupting membranes directly.

Summary Table of Recombinant Crassostrea gigas Defensin Preparation

Parameter E. coli Expression Pichia pastoris Expression
Vector Bacterial expression vector (e.g., pET) pPICZαA yeast expression vector
Host Escherichia coli Pichia pastoris X-33
Induction IPTG Methanol (1%) induction at 29°C
Purification Metal affinity chromatography (TALON® resin) Immobilized metal affinity chromatography (IMAC)
Yield Variable, optimized by purification steps ~2.32 mg/L (with His-tag)
Refolding Required due to inclusion bodies Generally secreted in soluble form
Biological Activity Active against Gram-positive bacteria Active against Gram-positive and some Gram-negative bacteria
Structural Confirmation NMR spectroscopy MALDI-TOF-TOF and NMR

Research Findings and Notes

  • Recombinant Crassostrea gigas defensins are continuously expressed in oyster mantle tissue, suggesting a role in innate immunity as a first line of defense.

  • The presence of an additional disulfide bond distinguishes oyster defensins structurally from other invertebrate defensins, influencing folding and stability.

  • Recombinant defensins produced in Pichia pastoris retain activity regardless of His-tag presence, facilitating purification without compromising function.

  • The oyster big defensin family, related but distinct from classical defensins, involves more complex precursor peptides with propeptide sequences, which may also be expressed recombinantly for functional studies.

Q & A

Q. What methodologies are recommended for recombinant production of Crassostrea gigas defensin (CgDef) in heterologous systems?

Recombinant CgDef is typically produced in E. coli expression systems using pET vectors. Post-induction, inclusion bodies are solubilized with urea or guanidine-HCl, followed by refolding via dialysis against buffers containing redox agents (e.g., glutathione) to ensure proper disulfide bond formation. Purification is achieved using ion-exchange or size-exclusion chromatography . Key validation steps include MALDI-TOF mass spectrometry for molecular weight confirmation and circular dichroism (CD) spectroscopy to assess secondary structure fidelity .

Q. How is the antimicrobial activity of recombinant CgDef validated experimentally?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) testing against Gram-negative bacteria (e.g., Vibrio splendidus, E. coli) and fungi.
  • Time-kill kinetics to evaluate bactericidal/fungicidal efficacy.
  • Hemolysis assays on mammalian erythrocytes to confirm selectivity for microbial membranes over host cells . Positive controls (e.g., polymyxin B) and negative controls (heat-inactivated CgDef) are critical for data reliability.

Q. What molecular techniques are used to analyze tissue-specific expression of endogenous CgDef?

Quantitative RT-PCR with primers targeting conserved defensin domains is standard. In situ hybridization or immunohistochemistry in oyster tissues (e.g., hemocytes, gills) localizes expression. Normalization to housekeeping genes (e.g., elongation factor 1-alpha) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial spectra of CgDef across studies?

Q. How do disulfide bond configurations impact CgDef’s structural stability and bioactivity?

Comparative studies using reduced/alkylated CgDef versus native protein reveal:

  • Loss of α-helical content (via CD spectroscopy) and tertiary structure (via NMR) upon disruption.
  • Reduced antimicrobial potency, confirming disulfide bonds are critical for membrane permeabilization . Mutagenesis of cysteine residues (e.g., Cys→Ala) further validates structural-functional relationships.

Q. What advanced techniques characterize the solution structure and dynamics of recombinant CgDef?

  • Nuclear Magnetic Resonance (NMR) : Resolves 3D structure in aqueous solution, identifying β-sheet and α-helix domains.
  • Molecular Dynamics Simulations : Predicts conformational flexibility under physiological conditions (e.g., salinity gradients).
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to microbial lipid bilayers .

Q. How can conflicting gene expression data for CgDef across developmental stages be reconciled?

  • Multi-omics integration : Pair RNA-seq data with proteomic analysis (LC-MS/MS) to confirm translation.
  • Temporal sampling : Collect hemolymph at multiple timepoints post-pathogen challenge to capture dynamic expression.
  • Strain-specific factors : Compare oysters from different geographies to account for genetic diversity .

Methodological Best Practices

  • Data Contradiction Analysis : Use funnel plots or sensitivity analysis to assess publication bias in antimicrobial studies .
  • Experimental Reproducibility : Adhere to MIAMI guidelines for marine invertebrate research, detailing seawater parameters and pathogen inoculation doses .

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